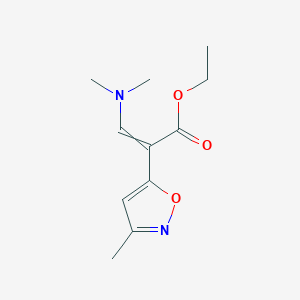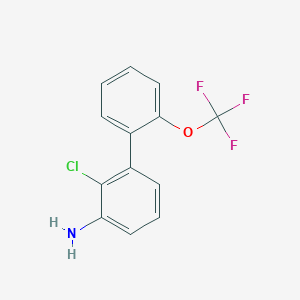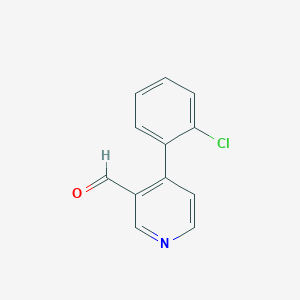
4-(2-Chlorophenyl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H8ClNO. It is a derivative of nicotinaldehyde, where the aldehyde group is attached to a pyridine ring substituted with a 2-chlorophenyl group. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)nicotinaldehyde can be achieved through various methods. One common approach involves the reduction of the corresponding nicotinic acid morpholinamides . Another method includes the preparation of Schiff base compounds followed by N-alkylation reactions with alkyl halides . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide, with refluxing for several hours to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance efficiency and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chlorophenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: 4-(2-Chlorophenyl)nicotinic acid.
Reduction: 4-(2-Chlorophenyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Chlorophenyl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(2-Chlorophenyl)nicotinaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and chlorophenyl functional groups. These interactions may lead to alterations in cellular pathways and biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)nicotinaldehyde: A positional isomer with the chlorine atom on the phenyl ring in a different position.
4-(4-Chlorophenyl)nicotinaldehyde: Another isomer with the chlorine atom on the phenyl ring in the para position.
4-(2-Bromophenyl)nicotinaldehyde: A similar compound with a bromine atom instead of chlorine.
Uniqueness
4-(2-Chlorophenyl)nicotinaldehyde is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its isomers and analogs. The presence of the 2-chlorophenyl group can influence its interactions with biological targets and its overall pharmacological profile .
Propriétés
Numéro CAS |
887407-02-5 |
|---|---|
Formule moléculaire |
C12H8ClNO |
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8ClNO/c13-12-4-2-1-3-11(12)10-5-6-14-7-9(10)8-15/h1-8H |
Clé InChI |
ZRBZKUXMPRJTLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=NC=C2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


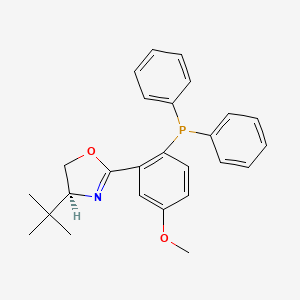
![4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide](/img/structure/B14077937.png)

![2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine](/img/structure/B14077942.png)
![Methyl 4-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14077952.png)
![N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B14077958.png)
![5-(2-hydroxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14077959.png)

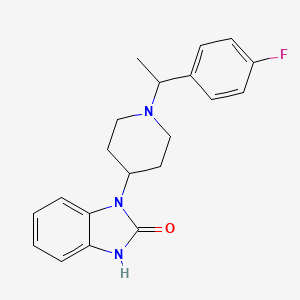

![2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)-](/img/structure/B14077977.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077996.png)
